molecular formula C17H16BrClFNO2 B5173402 N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide

N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide

Cat. No.: B5173402
M. Wt: 400.7 g/mol
InChI Key: POPSERHEZDJNAQ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide is a synthetic organic compound characterized by the presence of multiple halogen atoms and an amide functional group

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClFNO2/c1-11-9-13(19)5-7-16(11)23-8-2-3-17(22)21-15-6-4-12(18)10-14(15)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPSERHEZDJNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide typically involves a multi-step process. One common method includes the following steps:

    Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring.

    Etherification: Formation of the phenoxy group by reacting 4-chloro-2-methylphenol with an appropriate alkylating agent.

    Amidation: Coupling of the halogenated phenyl compound with the phenoxy butanoic acid derivative to form the final amide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or other nucleophiles can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)-4-(4-chlorophenoxy)butanamide
  • N-(4-bromo-2-fluorophenyl)-4-(4-methylphenoxy)butanamide
  • N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)pentanamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide is unique due to the specific combination of halogen atoms and the amide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

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